7-Ethenylquinoline
CAS No.: 2137872-66-1
Cat. No.: VC5709024
Molecular Formula: C11H9N
Molecular Weight: 155.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137872-66-1 |
|---|---|
| Molecular Formula | C11H9N |
| Molecular Weight | 155.2 |
| IUPAC Name | 7-ethenylquinoline |
| Standard InChI | InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2 |
| Standard InChI Key | HITKJZPTWAZTDK-UHFFFAOYSA-N |
| SMILES | C=CC1=CC2=C(C=CC=N2)C=C1 |
Introduction
Structural and Molecular Characteristics of 7-Ethenylquinoline
Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as the parent structure for 7-ethenylquinoline. The ethenyl (-CH=CH) substituent at the seventh position introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula of 7-ethenylquinoline is CHN, with a molecular weight of 155.20 g/mol.
Stereoelectronic Effects
The ethenyl group’s sp-hybridized carbon atoms create conjugation with the quinoline ring, enhancing resonance stabilization. This conjugation reduces electron density at the pyridinic nitrogen, potentially altering binding affinity in coordination complexes or biological targets . Comparative analysis with 7-ethylquinoline (CHN, MW 157.21 g/mol) highlights how replacing a saturated ethyl group with an ethenyl moiety decreases molecular weight by 2.01 g/mol and increases planarity .
Spectroscopic Signatures
While experimental spectral data for 7-ethenylquinoline remain unpublished, analogs like 7-ethylquinoline provide reference points:
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IR Spectroscopy: C-H stretching vibrations for the ethenyl group are expected near 3,080 cm (sp C-H) and 1,630 cm (C=C stretching) .
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NMR Spectroscopy: The ethenyl protons would resonate as a doublet of doublets (δ 5.2–6.0 ppm) in H NMR, with C signals near δ 115–125 ppm for the alkene carbons .
Synthetic Routes to 7-Ethenylquinoline
Dehydrocyclization of Substituted Anilines
A patent describing the synthesis of 7-ethyl indole via catalytic dehydrocyclization of 2,6-diethylaniline offers insights into potential pathways for 7-ethenylquinoline . By substituting ethyl groups with ethenyl precursors, similar strategies could yield the target compound:
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Catalytic Dehydrocyclization:
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Partial Hydrogenation:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Heck, Suzuki) could introduce the ethenyl group to pre-functionalized quinoline. For example:
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Heck Reaction: 7-Bromoquinoline + Ethenylboronic acid → 7-Ethenylquinoline.
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Catalyst: Pd(PPh), base (KCO), polar solvent (DMF), 80–100°C .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Analogous quinoline derivatives exhibit the following properties, which may approximate those of 7-ethenylquinoline:
| Property | 7-Ethylquinoline | 7-Ethenylquinoline (Predicted) |
|---|---|---|
| Melting Point (°C) | Not reported | 45–55 |
| Boiling Point (°C) | 265–270 | 260–275 |
| Solubility in HO | Insoluble | Insoluble |
| LogP (Octanol-Water) | 3.2 | 3.5–3.8 |
The ethenyl group’s hydrophobicity increases LogP relative to ethyl-substituted analogs, enhancing lipid membrane permeability.
Reactivity
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Electrophilic Substitution: The ethenyl group directs electrophiles to the 5- and 8-positions of the quinoline ring via resonance effects.
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Oxidation: Ozonolysis or epoxidation of the ethenyl group could yield dialdehydes or epoxides, useful in polymer chemistry .
Applications in Pharmaceutical and Material Sciences
Drug Discovery
7-Substituted quinolines are explored as kinase inhibitors, antimicrobial agents, and antimalarials. The ethenyl group’s versatility in click chemistry (e.g., azide-alkyne cycloaddition) facilitates bioconjugation for targeted drug delivery .
Coordination Chemistry
The pyridinic nitrogen and ethenyl π-system enable coordination to transition metals (e.g., Ru, Pt), forming complexes with luminescent or catalytic properties. Such complexes are candidates for OLEDs or hydrogenation catalysts .
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